molecular formula C8H6I2N4O B11479673 1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone

1,2-bis(4-iodo-1H-pyrazol-1-yl)ethanone

Cat. No.: B11479673
M. Wt: 427.97 g/mol
InChI Key: CJIKSDRSPHIXRV-UHFFFAOYSA-N
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Description

1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two iodine atoms attached to the pyrazole rings, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can be synthesized through a multi-step process involving the reaction of pyrazole derivatives with iodine. One common method involves the iodination of 1,2-bis(pyrazol-1-yl)ethanone using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure selective iodination.

Industrial Production Methods: In an industrial setting, the production of 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE may involve large-scale batch or continuous processes. The key steps include the preparation of the pyrazole precursor, followed by iodination and purification. The use of automated reactors and advanced purification techniques such as chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrazole rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed:

    Substitution Products: Compounds with azide, cyano, or other functional groups replacing the iodine atoms.

    Coupling Products: Biaryl or other complex structures formed through carbon-carbon bond formation.

    Oxidation/Reduction Products: Various oxidized or reduced pyrazole derivatives.

Scientific Research Applications

1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the field of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance the compound’s reactivity and binding affinity, making it a potent agent in various biochemical processes.

Comparison with Similar Compounds

    1,2-BIS(4-BROMO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Similar structure but with bromine atoms instead of iodine.

    1,2-BIS(4-CHLORO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Contains chlorine atoms, leading to different reactivity and applications.

    1,2-BIS(4-FLUORO-1H-PYRAZOL-1-YL)ETHAN-1-ONE: Fluorine-substituted analogue with unique properties.

Uniqueness: 1,2-BIS(4-IODO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s reactivity, making it suitable for specific reactions and applications that other halogen-substituted analogues may not achieve.

Properties

Molecular Formula

C8H6I2N4O

Molecular Weight

427.97 g/mol

IUPAC Name

1,2-bis(4-iodopyrazol-1-yl)ethanone

InChI

InChI=1S/C8H6I2N4O/c9-6-1-11-13(3-6)5-8(15)14-4-7(10)2-12-14/h1-4H,5H2

InChI Key

CJIKSDRSPHIXRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)N2C=C(C=N2)I)I

Origin of Product

United States

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